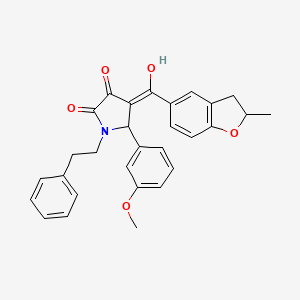![molecular formula C22H35N3O5S B11132714 N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B11132714.png)
N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a glycinamide core, which is a derivative of glycine (an amino acid).
- The compound features a cyclohexyl group, an ethoxyphenyl group, and a morpholin-4-yl group, all attached to the central glycine moiety.
- The sulfonyl group adds further complexity and reactivity.
N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is through the reaction of cyclohexylamine with 4-ethoxybenzenesulfonyl chloride, followed by coupling with N-(morpholin-4-yl)ethylamine.
Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or tetrahydrofuran).
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may serve as a building block for designing bioactive molecules.
Medicine: Investigations focus on potential pharmaceutical applications, such as targeting specific receptors or enzymes.
Industry: Limited industrial applications, but it could be explored for drug development.
Mechanism of Action
- The compound’s mechanism of action likely relates to its interactions with biological targets.
Molecular Targets: These could include receptors, enzymes, or transport proteins.
Pathways Involved: Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: The combination of cyclohexyl, ethoxyphenyl, and morpholin-4-yl groups makes this compound unique.
Similar Compounds: While I don’t have specific names, you can explore related structures by searching for compounds with similar functional groups.
Remember that this compound’s detailed properties and applications may vary based on ongoing research.
Properties
Molecular Formula |
C22H35N3O5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[cyclohexyl-(4-ethoxyphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C22H35N3O5S/c1-2-30-20-8-10-21(11-9-20)31(27,28)25(19-6-4-3-5-7-19)18-22(26)23-12-13-24-14-16-29-17-15-24/h8-11,19H,2-7,12-18H2,1H3,(H,23,26) |
InChI Key |
SSACIFQXWHLXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCN2CCOCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11132639.png)
![Ethyl 5-(4-methoxyphenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132647.png)
![2-methylpropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11132652.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132660.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11132665.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-chloropyridin-2-yl)propanamide](/img/structure/B11132672.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132674.png)
![2-{1-[(2-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11132675.png)

![5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B11132687.png)
![N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide](/img/structure/B11132693.png)

![2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-2-methylphenoxy]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11132708.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B11132715.png)
